1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 312303-90-5
VCID: VC7746667
InChI: InChI=1S/C12H8F3NO/c13-12(14,15)10-5-1-2-6-11(10)16-7-3-4-9(16)8-17/h1-8H
SMILES: C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2C=O
Molecular Formula: C12H8F3NO
Molecular Weight: 239.197

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

CAS No.: 312303-90-5

Cat. No.: VC7746667

Molecular Formula: C12H8F3NO

Molecular Weight: 239.197

* For research use only. Not for human or veterinary use.

1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde - 312303-90-5

Specification

CAS No. 312303-90-5
Molecular Formula C12H8F3NO
Molecular Weight 239.197
IUPAC Name 1-[2-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Standard InChI InChI=1S/C12H8F3NO/c13-12(14,15)10-5-1-2-6-11(10)16-7-3-4-9(16)8-17/h1-8H
Standard InChI Key MKXBQGRHBATBKC-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(F)(F)F)N2C=CC=C2C=O

Introduction

Chemical Structure and Fundamental Properties

1-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde (molecular formula: C₁₂H₈F₃NO) features a pyrrole core with two critical substituents:

  • A 2-(trifluoromethyl)phenyl group at the 1-position, contributing electron-withdrawing effects and enhancing lipophilicity.

  • A carbaldehyde group at the 2-position, providing a reactive site for condensation or nucleophilic addition reactions.

Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight239.19 g/mol
Boiling PointNot reported (decomposes on heating)
Melting PointNot reported
SolubilitySoluble in polar aprotic solvents (e.g., THF, DMSO)

The trifluoromethyl group (-CF₃) significantly influences the compound’s electronic profile, reducing electron density on the pyrrole ring and enhancing resistance to metabolic degradation . The aldehyde group enables participation in Schiff base formation, a reaction pivotal for constructing heterocyclic frameworks in drug discovery .

Synthesis and Optimization Strategies

Core Synthetic Route

The synthesis of 1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde typically involves multi-step organic reactions, with adaptations from methodologies used for analogous pyrrole derivatives . A representative pathway includes:

  • Formation of the Pyrrole Core:

    • Starting from a substituted malononitrile derivative, cyclization under acidic conditions generates the pyrrole ring. For example, 2-(2-fluorobenzoyl)malononitrile undergoes reduction with palladium catalysts to form intermediates .

  • Introduction of the Trifluoromethylphenyl Group:

    • Suzuki–Miyaura coupling or nucleophilic aromatic substitution attaches the 2-(trifluoromethyl)phenyl moiety to the pyrrole nitrogen.

  • Oxidation to Carbaldehyde:

    • Controlled oxidation of a hydroxymethyl intermediate using mild oxidizing agents (e.g., MnO₂) yields the carbaldehyde group .

Industrial-Scale Production

Industrial methods prioritize one-pot syntheses to minimize intermediate isolation. For instance, a patent detailing the synthesis of a related compound (5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde) employs sequential hydrogenation steps with Raney nickel and palladium catalysts, achieving yields exceeding 85% . Similar protocols could be adapted for this compound by substituting starting materials.

Critical Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Catalyst Loading5–10% Pd/CHigher loading reduces reaction time
Temperature45–50°C (reduction step)Prevents decomposition
Solvent SystemTetrahydrofuran (THF)/H₂OEnhances intermediate solubility

Applications in Scientific Research

Material Science

The aldehyde group facilitates polymerization via condensation with diamines or diols, yielding polyimines or polyurethanes with high thermal stability. These materials find use in coatings and adhesives, with glass transition temperatures (Tg) exceeding 150°C.

Future Directions and Research Gaps

  • Targeted Drug Delivery: Functionalizing the aldehyde group with biocompatible linkers could enable conjugation to nanoparticles for precision therapy.

  • Green Synthesis: Developing catalytic systems to replace traditional metal catalysts (e.g., enzymatic or photochemical methods).

  • Environmental Impact Studies: Assessing the degradation pathways and ecotoxicity of trifluoromethyl-containing pyrroles.

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